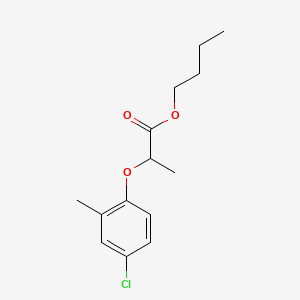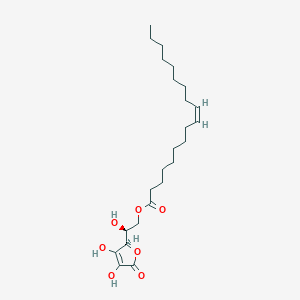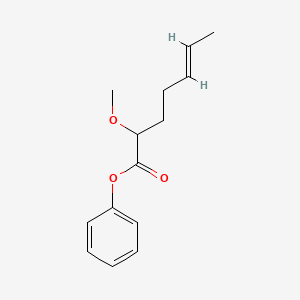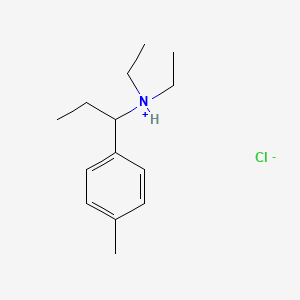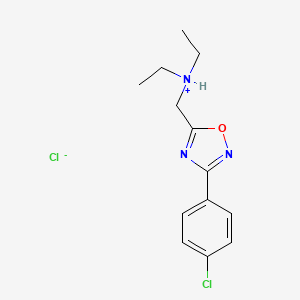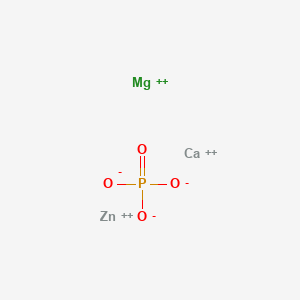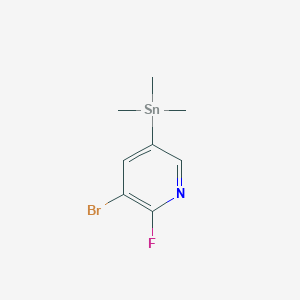
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is often used as a reagent in chemical reactions and has significant importance in scientific research.
Métodos De Preparación
The synthesis of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride involves several steps. One common method includes the reaction of 1-naphthylamine with formaldehyde and dimethylamine under specific conditions. The reaction is typically carried out in an acidic medium to facilitate the formation of the hydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The primary products are reduced forms of the naphthalene ring.
Substitution: Substitution reactions often involve halogenation or nitration, where halogens or nitro groups replace hydrogen atoms on the naphthalene ring. Common reagents include halogens (e.g., chlorine, bromine) and nitric acid.
Aplicaciones Científicas De Investigación
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the determination of isocyanates in air by UV or fluorescence detection. It is also involved in the synthesis of key intermediates required for the production of various pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine neurotransmitters.
Medicine: It plays a role in the development of drugs and therapeutic agents, especially those targeting neurological conditions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride involves its interaction with specific molecular targets. It primarily affects amine neurotransmitter pathways by acting as a ligand for certain receptors. This interaction can modulate the activity of neurotransmitters, leading to various physiological effects. The compound’s structure allows it to bind to these receptors with high affinity, influencing their function and signaling pathways.
Comparación Con Compuestos Similares
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride can be compared with other similar compounds such as:
1-Naphthalenemethylamine hydrochloride: This compound has a similar structure but lacks the tetrahydro and dimethyl groups. It is used in similar applications but may have different reactivity and binding properties.
1,2,3,4-Tetrahydro-1-naphthylamine: This compound is similar but does not have the N,N-dimethyl and 1-methyl groups.
2-(1-Naphthyl)ethylamine hydrochloride: This compound has a different substitution pattern on the naphthalene ring and is used in various chemical and industrial applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable in diverse research and industrial contexts.
Propiedades
Número CAS |
63766-04-1 |
|---|---|
Fórmula molecular |
C15H24ClN |
Peso molecular |
253.81 g/mol |
Nombre IUPAC |
dimethyl-[2-(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H23N.ClH/c1-15(11-12-16(2)3)10-6-8-13-7-4-5-9-14(13)15;/h4-5,7,9H,6,8,10-12H2,1-3H3;1H |
Clave InChI |
OMJYMIOHBDWTFU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2=CC=CC=C21)CC[NH+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


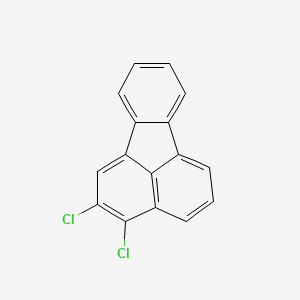
![(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)
